Cas no 2850381-23-4 (3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine)

3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-(1,1-Dimethylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine (ACI)
- Pyrrolidine, 3-(1,1-dimethylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (ACI)
- 3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine
-
- MDL: MFCD34576111
- インチ: 1S/C14H28BNO2/c1-11(2,3)14(8-9-16-10-14)15-17-12(4,5)13(6,7)18-15/h16H,8-10H2,1-7H3
- InChIKey: GATRHZWROBADFS-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1(CCNC1)C(C)(C)C
3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27735604-0.25g |
3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine |
2850381-23-4 | 95.0% | 0.25g |
$999.0 | 2025-03-19 | |
Enamine | EN300-27735604-0.05g |
3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine |
2850381-23-4 | 95.0% | 0.05g |
$912.0 | 2025-03-19 | |
Enamine | EN300-27735604-0.1g |
3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine |
2850381-23-4 | 95.0% | 0.1g |
$956.0 | 2025-03-19 | |
Enamine | EN300-27735604-10g |
3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine |
2850381-23-4 | 10g |
$4667.0 | 2023-09-10 | ||
Enamine | EN300-27735604-1g |
3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine |
2850381-23-4 | 1g |
$1086.0 | 2023-09-10 | ||
Enamine | EN300-27735604-1.0g |
3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine |
2850381-23-4 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 | |
Enamine | EN300-27735604-0.5g |
3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine |
2850381-23-4 | 95.0% | 0.5g |
$1043.0 | 2025-03-19 | |
Enamine | EN300-27735604-2.5g |
3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine |
2850381-23-4 | 95.0% | 2.5g |
$2127.0 | 2025-03-19 | |
Enamine | EN300-27735604-5.0g |
3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine |
2850381-23-4 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 | |
Enamine | EN300-27735604-10.0g |
3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine |
2850381-23-4 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 |
3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine 関連文献
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidineに関する追加情報
Recent Advances in the Study of 3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine (CAS: 2850381-23-4)
The compound 3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine (CAS: 2850381-23-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This boronic ester derivative is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting proteases and other enzymes involved in disease pathways. Recent studies have highlighted its potential in the development of novel therapeutics for conditions such as cancer, inflammatory diseases, and infectious diseases.
One of the most notable applications of this compound is its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the construction of complex organic molecules. The presence of the boronic ester moiety in 3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine enhances its reactivity and selectivity, making it a valuable tool in medicinal chemistry. Recent research has demonstrated its efficacy in the synthesis of boron-containing drugs, which are increasingly being explored for their unique pharmacological properties.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized this compound to develop a series of potent protease inhibitors. The study revealed that the tert-butyl group and the dioxaborolane ring system contribute to the compound's stability and bioavailability, which are critical factors in drug development. The findings suggest that 3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine could serve as a versatile scaffold for the design of next-generation therapeutics.
Another recent investigation, published in ACS Chemical Biology, explored the compound's potential in targeted drug delivery systems. The researchers conjugated the boronic ester moiety with nanoparticles to enhance the specificity and efficacy of drug delivery to tumor sites. The results indicated a significant improvement in therapeutic outcomes, with reduced off-target effects. This innovative approach underscores the compound's utility in advancing precision medicine.
Despite these promising developments, challenges remain in optimizing the synthesis and scalability of 3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine. Current efforts are focused on refining the reaction conditions to improve yield and purity, as well as exploring its applications in other therapeutic areas. Future research is expected to delve deeper into the mechanistic insights of its biological activity and its potential in combination therapies.
In conclusion, 3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine (CAS: 2850381-23-4) represents a promising candidate in the realm of chemical biology and drug discovery. Its unique structural features and versatile applications make it a valuable asset for researchers aiming to develop innovative treatments for complex diseases. Continued exploration of its properties and applications will likely yield further breakthroughs in the coming years.
2850381-23-4 (3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine) Related Products
- 2228526-77-8(3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)
- 1805239-36-4(2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)
- 6739-22-6(2-cyclopropyl-1-phenylethan-1-one)
- 1699011-62-5((3,4-dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone)
- 1806758-09-7(Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate)
- 891450-15-0({2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)
- 1065484-66-3(2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine)
- 1086026-31-4(Dehydro Ivabradine)
- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)
- 917918-80-0(4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one)




